3-(3-Hydroxypropylthio)benzaldehyde
Description
3-(3-Hydroxypropylthio)benzaldehyde is a benzaldehyde derivative featuring a thioether-linked 3-hydroxypropyl substituent at the 3-position of the aromatic ring. Thioether-containing compounds are known for their roles in drug design due to their stability and ability to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(3-hydroxypropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2 |
InChI Key |
KZRROQQBTIWPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCO)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- 3-Ethynylbenzaldehyde lacks the thioether and hydroxyl groups, resulting in lower molecular weight and distinct reactivity (e.g., ethynyl groups enable click chemistry).
- 3-Nitrobenzaldehyde features an electron-withdrawing nitro group, enhancing electrophilicity at the aldehyde position compared to the electron-donating thioether in the target compound.
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